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molecular formula C13H13ClN4O3S B1659407 Benzenesulfonamide, 2-chloro-N-(((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)- CAS No. 64900-69-2

Benzenesulfonamide, 2-chloro-N-(((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)-

Cat. No. B1659407
M. Wt: 340.79 g/mol
InChI Key: LLKNJTUXPUNSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04546179

Procedure details

A slurry of 23.8 g (0.10 mole) 2-chlorobenzenesulfonyl chloride, 16.2 g (0.2 mole) potassium cyanate, 15.5 g (0.11 moles) 4,6-dimethyl-2-pyrimidinamine in 150 ml acetonitrile was stirred at reflux for 5 hours. The reaction was cooled to 25° and filtered. The solids were dissolved in water, filtered, and the filtrate acidified to give a solid A. The reaction filtrate was distilled in vacuo to remove solvent. The residue and Solid A were combined, dissolved in 200 ml of 5% sodium hydroxide and extracted with methylene chloride. The aqueous layer was then acidified, the solids collected, washed with water and dried to give 18.9 g (50.6% of theory) of the title compound. The m.p. and IR spectrum of the title compound were identical to those of an authentic sample prepared as described in U.S. Pat. No. 4,169,719.
Quantity
23.8 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8](Cl)(=[O:10])=[O:9].[O-:12][C:13]#[N:14].[K+].[CH3:16][C:17]1[CH:22]=[C:21]([CH3:23])[N:20]=[C:19]([NH2:24])[N:18]=1>C(#N)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([NH:14][C:13]([NH:24][C:19]1[N:20]=[C:21]([CH3:23])[CH:22]=[C:17]([CH3:16])[N:18]=1)=[O:12])(=[O:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
23.8 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)S(=O)(=O)Cl
Name
potassium cyanate
Quantity
16.2 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
15.5 g
Type
reactant
Smiles
CC1=NC(=NC(=C1)C)N
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 25°
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The solids were dissolved in water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a solid A
DISTILLATION
Type
DISTILLATION
Details
The reaction filtrate was distilled in vacuo
CUSTOM
Type
CUSTOM
Details
to remove solvent
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 ml of 5% sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the solids collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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